N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
Compound X , belongs to a class of organic compounds containing an indole ring fused with a benzofuran ring. Its chemical structure is characterized by the presence of a carboxamide group and a bromophenyl substituent. Compound X has drawn attention due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves coupling tryptamine (1) with a bromophenyl-substituted carboxylic acid (2) via amide bond formation. The reaction proceeds as follows:
Activation of Carboxylic Acid:
Industrial Production:: Industrial-scale production methods typically involve optimizing reaction conditions, scalability, and purification processes to achieve high yields of Compound X.
Chemical Reactions Analysis
Reactions Undergone:: Compound X can participate in various chemical reactions, including:
Amide Formation: The initial coupling reaction between tryptamine and compound 2.
Oxidation/Reduction: Depending on the substituents, Compound X may undergo oxidation or reduction reactions.
Substitution Reactions: Substituents on the benzofuran ring can be modified via substitution reactions.
DCC: Used for carboxylic acid activation.
Solvents: Commonly organic solvents like dichloromethane or dimethylformamide.
Temperature: Reaction temperatures are typically room temperature or slightly elevated.
Major Products:: The primary product is N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide (Compound X).
Scientific Research Applications
Compound X has diverse applications:
Medicine: Investigated for anti-inflammatory, analgesic, and antipyretic properties.
Chemistry: Used as a synthetic intermediate for more complex molecules.
Biology: Studied for potential biological activities (e.g., enzyme inhibition, receptor binding).
Mechanism of Action
The exact mechanism of Compound X’s effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its specific combination of indole, benzofuran, and bromophenyl moieties. Similar compounds include tryptamine derivatives and other benzofuran-containing amides.
Properties
Molecular Formula |
C26H21BrN2O2 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H21BrN2O2/c1-16-19-6-3-5-9-24(19)31-25(16)26(30)29-14-21(17-10-12-18(27)13-11-17)22-15-28-23-8-4-2-7-20(22)23/h2-13,15,21,28H,14H2,1H3,(H,29,30) |
InChI Key |
PCXAVFHVKXLPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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